molecular formula C13H15NO3S2 B2355858 N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide CAS No. 2034564-63-9

N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide

Cat. No. B2355858
CAS RN: 2034564-63-9
M. Wt: 297.39
InChI Key: CFIZYQWUEIKFSP-UHFFFAOYSA-N
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Description

N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide, also known as TH-302, is a hypoxia-activated prodrug that has been extensively researched for its potential applications in cancer treatment. The compound is designed to selectively target and kill hypoxic cancer cells, which are known to be more resistant to conventional chemotherapy and radiation therapy.

Scientific Research Applications

Synthesis and Antimicrobial Properties

Research has led to the synthesis of various thiophene derivatives with significant antimicrobial and antifungal activities. For instance, novel cycloalkylthiophene-Schiff bases and their metal complexes demonstrated effectiveness against a range of pathogenic bacteria and fungi, showing activity comparable to conventional antibiotics and antifungals (Altundas et al., 2010). Additionally, the synthesis of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates revealed antimicrobial properties supported by docking studies (Spoorthy et al., 2021).

Photovoltaic and Electrochemical Applications

Thiophene derivatives have also found applications in photovoltaics and electrochemical devices. One study synthesized 3,4-Ethylenedioxythiophene and bis[2-(2-methoxyethoxy)ethoxy]thiophene bridged donor-acceptor molecules for dye-sensitized solar cells, achieving a notable solar-to-energy conversion efficiency (Liu et al., 2008).

Electron Acceptors for Bulk-Heterojunction Devices

The development of non-fullerene electron acceptors based on thiophene derivatives for bulk-heterojunction devices represents another significant application. A novel acceptor featuring central carbazole and terminal diketopyrrolopyrrole functionalities demonstrated excellent solubility, thermal stability, and a high open-circuit voltage when paired with a conventional donor polymer, highlighting its potential for use in efficient, solution-processable photovoltaic devices (Raynor et al., 2016).

properties

IUPAC Name

N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3S2/c15-5-6-17-10(11-3-1-7-18-11)9-14-13(16)12-4-2-8-19-12/h1-4,7-8,10,15H,5-6,9H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFIZYQWUEIKFSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CNC(=O)C2=CC=CS2)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide

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